N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a piperazine moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine moiety is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Thioether Formation: The piperazine intermediate is then reacted with 4-chlorobutyryl chloride to form the thioether linkage.
Pyridazine Ring Formation: The thioether intermediate is further reacted with hydrazine hydrate and acetic anhydride to form the pyridazine ring.
Final Coupling: The final step involves coupling the pyridazine intermediate with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(3-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)acetamide
- N-(6-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3-yl)acetamide
Uniqueness
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-7-8-19(24-23-18)29-13-3-6-20(28)26-11-9-25(10-12-26)17-5-2-4-16(21)14-17/h2,4-5,7-8,14H,3,6,9-13H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTVEYCLEPMYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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